molecular formula C13H9FO2S B216716 3-(4-Fluorophenyl)-2-thiophen-2-ylprop-2-enoic acid CAS No. 104314-04-7

3-(4-Fluorophenyl)-2-thiophen-2-ylprop-2-enoic acid

Cat. No. B216716
CAS RN: 104314-04-7
M. Wt: 248.27 g/mol
InChI Key: SSDFXAHSMOGNIW-UHFFFAOYSA-N
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Description

The compound “3-(4-Fluorophenyl)-2-thiophen-2-ylprop-2-enoic acid” is an organic compound containing a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a phenyl ring (a six-membered ring of carbon atoms) with a fluorine atom attached, and a prop-2-enoic acid group (also known as an acrylic acid group). The presence of the fluorine atom and the thiophene ring may impart unique chemical properties to this compound .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system of double bonds in the thiophene ring and the prop-2-enoic acid group. The fluorine atom on the phenyl ring could potentially participate in hydrogen bonding interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase the compound’s stability and electronegativity. The conjugated system of double bonds could give the compound unique optical properties .

Scientific Research Applications

Material Science and Liquid Crystal Displays (LCDs)

  • A study reported the use of prop-2-enoates derived from 3-(thiophen-2-yl)- and 3-(thiophen-3-yl)-prop-2-enoic acid, along with fluorinated phenols, to promote excellent photoalignment of nematic liquid crystals. These materials demonstrated potential applications in LCDs, influenced by the fluorine substituents and thiophene positions, indicating the utility of fluorine and thiophene derivatives in enhancing photoalignment properties for display technologies (Hegde et al., 2013).

Pharmaceutical and Biological Activities

  • Research on substituted thiophenes, including compounds related to 3-(4-Fluorophenyl)-2-thiophen-2-ylprop-2-enoic acid, highlights their broad spectrum of biological activities. These activities range from antibacterial, antifungal, and antiprotozoal to potential applications in antiproliferative and herbicide products. The exploration of these compounds underscores the versatility of thiophene derivatives in pharmaceutical applications (Nagaraju et al., 2018).

Solar Energy Conversion

  • In the field of dye-sensitized solar cells (DSSCs), donor-acceptor organic dyes with thiophene units have been synthesized and tested, showcasing how sulfur-containing heteroaromatic rings can be integral to the design of efficient solar energy conversion devices. These dyes, featuring thiophene derivatives, achieved power conversion efficiencies over 6%, demonstrating the critical role of such compounds in enhancing the performance of DSSCs (Robson et al., 2013).

Mechanism of Action

The mechanism of action would depend on the intended use of this compound. For example, if this compound were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

properties

IUPAC Name

3-(4-fluorophenyl)-2-thiophen-2-ylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2S/c14-10-5-3-9(4-6-10)8-11(13(15)16)12-2-1-7-17-12/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDFXAHSMOGNIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=CC2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393302
Record name 2-Thiopheneacetic acid,a-[(4-fluorophenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104314-04-7
Record name α-[(4-Fluorophenyl)methylene]-2-thiopheneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104314-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiopheneacetic acid,a-[(4-fluorophenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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